molecular formula C8H5BrF3NO2 B1282310 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid CAS No. 97776-05-1

4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid

Cat. No. B1282310
CAS RN: 97776-05-1
M. Wt: 284.03 g/mol
InChI Key: FJSVZFGLPVHCGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic and aromatic compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of a triazinone with carbon disulfide in a water/pyridine mixture, followed by a reaction with benzyl bromide in methanolic ammonia water . Similarly, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol is achieved through hydrolytic cleavage of a benzothiazole derivative, which is prepared by cyclization of a phenylthiourea, itself prepared from an aniline derivative and ammonium thiocyanate . These methods highlight the importance of selecting appropriate starting materials and reagents to achieve the desired structural motifs in the final product.

Molecular Structure Analysis

The molecular structure of synthesized compounds is often confirmed using various spectroscopic techniques and sometimes by X-ray crystallography. For example, the molecular structure of the triazinone derivative was confirmed by its crystallization in the monoclinic space group and characterized by extensive intermolecular hydrogen bonding and pi-pi stacking interactions . The azo-benzoic acids' structures were confirmed using NMR, UV-VIS, and IR spectroscopy, and their molecular geometries were optimized using density functional theory . These techniques are crucial for determining the precise molecular structure and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The papers describe several chemical reactions, including isomerization, decarboxylation, hydrolysis, and cyclization. For instance, the Dimroth rearrangement is discussed, where 4-amino-3-benzyl-1,2,3-triazole and its derivatives undergo isomerization in hot, basic solutions to form equilibrium mixtures with their 4-benzylamino isomers . Additionally, the conversion of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol into 4H-1,4-benzothiazines and their sulfones through condensation and oxidative cyclization is described . These reactions demonstrate the dynamic behavior of these compounds under different conditions and their potential for transformation into various derivatives.

Physical and Chemical Properties Analysis

The physical constants, such as UV spectra and ionization constants, are reported for some of the compounds, which are essential for understanding their behavior in different environments . The azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria dependent on solvent composition and pH . These properties are significant for predicting the solubility, stability, and reactivity of the compounds in various applications.

Scientific Research Applications

Bioconjugation in Organometallic Chemistry

The compound has been utilized in the synthesis of bioconjugates in organometallic chemistry. For instance, a platinum trimethyl complex was synthesized using a benzoic acid-functionalized hydrido-tris(pyrazolyl)borate (Tp) ligand, demonstrating the potential of such compounds in creating bioconjugates for various applications (Kuchta, Gemel, & Metzler-Nolte, 2007).

Synthesis of Complexes with Biological Activities

Compounds related to 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid have been involved in the synthesis of cadmium (II) complexes. These complexes have been studied for their biological activities, including antifungal and antibacterial properties (Jaber, Kyhoiesh, & Jawad, 2021).

Application in Synthesis of Plant Growth Regulators

The synthesis of benzoic acid derivatives, including those with amino groups, has been investigated for potential use as plant growth regulators. This illustrates the diverse applications of such compounds in agricultural science (Teitei, 1980).

Enantioselective Synthesis in Organic Chemistry

Enantioselective synthesis methods have been developed for compounds including those with trifluoromethyl and amino groups, underscoring the relevance in stereochemistry and pharmaceutical synthesis (Jiang, Qin, & Qing, 2003).

Structural and Metabolism Studies

Research has also focused on the molecular properties of substituted benzoic acids, including trifluoromethyl benzoic acids, to understand their metabolism and related physicochemical properties (Ghauri et al., 1992).

Development of Anticancer Agents

Some derivatives of 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid have been synthesized and evaluated for their potential as anticancer agents. This highlights the compound's significance in medicinal chemistry and oncology research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

properties

IUPAC Name

4-amino-3-bromo-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSVZFGLPVHCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538088
Record name 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid

CAS RN

97776-05-1
Record name 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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